molecular formula C8H8N2O B078770 1-Acetyl-2-phenyldiazene CAS No. 13443-97-5

1-Acetyl-2-phenyldiazene

Cat. No.: B078770
CAS No.: 13443-97-5
M. Wt: 148.16 g/mol
InChI Key: BKOUDBWPLMDAPA-UHFFFAOYSA-N
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Description

1-Acetyl-2-phenyldiazene, also known as 1-(Phenyldiazenyl)ethanone, is an organic compound with the molecular formula C8H8N2O. It is a member of the diazene family, characterized by the presence of a diazene group (N=N) attached to an acetyl group and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-2-phenyldiazene can be synthesized through the oxidation of 1-acyl-2-arylhydrazines. The process involves the use of oxidizing agents such as silver(I) salts, which facilitate the conversion of 1-acyl-2-arylhydrazines to 1-acyl-2-aryldiazenes. The reaction typically occurs under mild conditions, ensuring the stability of the diazene group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-phenyldiazene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Acetyl-2-phenyldiazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Acetyl-2-phenyldiazene involves its interaction with molecular targets through the diazene group. The compound can undergo electrophilic substitution reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The specific molecular pathways involved depend on the nature of the substituents on the phenyl ring and the overall structure of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of an acetyl group, a diazene group, and a phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-phenyliminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-7(11)9-10-8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOUDBWPLMDAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483978
Record name 1-Acetyl-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13443-97-5
Record name 1-Acetyl-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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